![molecular formula C13H8BrNS B024853 2-(3-溴苯基)苯并[D]噻唑 CAS No. 19654-14-9](/img/structure/B24853.png)

2-(3-溴苯基)苯并[D]噻唑

描述

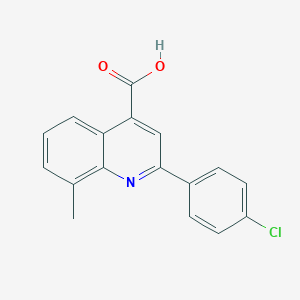

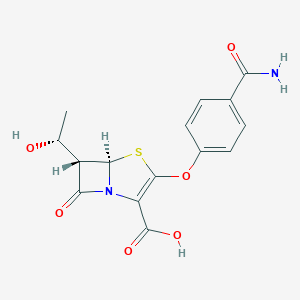

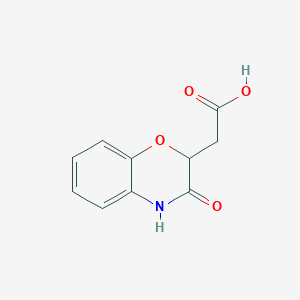

2-(3-Bromophenyl)benzo[D]thiazole is a chemical compound with the molecular formula C13H8BrNS . It is a member of the thiazole family, which are heterocyclic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

These compounds are typically synthesized via an aldol condensation reaction of substituted benzaldehydes and acetone in an alkaline ethanolic solution . Another method involves the formation of benzo[b]thiophen-2-amines through the cyclization of 2-bromophenyl acetonitrile and sulfur, followed by intramolecular condensation/dehydrogenation with aromatic aldehydes .Molecular Structure Analysis

The structure of 2-(3-Bromophenyl)benzo[D]thiazole consists of a central thiophene ring and two terminal thiazole rings . The thiazole rings are approximately coplanar with the thiophene ring, with dihedral angles of 6.23 (11) and 4.81 (11)° between them . The compound crystallizes in the monoclinic space group P2/c .Chemical Reactions Analysis

Thiazoles, including 2-(3-Bromophenyl)benzo[D]thiazole, have diverse biological activities and have been used to synthesize various drug molecules with lesser side effects . A plausible reaction mechanism involves the formation of benzo[b]thiophen-2-amines through cyclization of 2-bromophenyl acetonitrile and sulfur, followed by intramolecular condensation/dehydrogenation with aromatic aldehydes .科学研究应用

Antimicrobial Applications

2-(3-Bromophenyl)benzo[D]thiazole: has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant activity against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial drugs .

Antitubercular Activity

This compound has shown promise in the fight against tuberculosis. Derivatives have been synthesized and evaluated for their antitubercular properties, with some showing inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for TB .

Anticancer Potential

In the realm of oncology, 2-(3-Bromophenyl)benzo[D]thiazole derivatives have been explored for their cytotoxic effects on cancer cell lines. Some studies suggest that these compounds can induce apoptosis in tumor cells, offering a pathway for developing novel anticancer therapies .

Pharmacokinetics and ADMET Predictions

The pharmacokinetic properties of 2-(3-Bromophenyl)benzo[D]thiazole derivatives are crucial for their development as drugs. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help in understanding the drug-likeness of these compounds, guiding further modifications to enhance their efficacy .

Materials Science Applications

Beyond medical applications, 2-(3-Bromophenyl)benzo[D]thiazole and its derivatives are being investigated for their utility in materials science. Their structural properties may contribute to the development of new materials with specific electronic or optical characteristics .

Environmental Science Impact

Lastly, the environmental impact of 2-(3-Bromophenyl)benzo[D]thiazole is an area of interest. Understanding its biodegradability and potential effects on ecosystems is essential for assessing its suitability and safety in various applications .

作用机制

Target of Action

2-(3-Bromophenyl)benzo[D]thiazole is a derivative of the thiazole class of compounds . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives have been reported to have potent activity against various targets, including enzymes and receptors involved in critical biological pathways .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in the function of these targets . For instance, some thiazole derivatives have been reported to inhibit enzymes, thereby disrupting the biochemical pathways these enzymes are involved in .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways, depending on their specific targets . For example, some thiazole derivatives have been reported to inhibit enzymes involved in critical biochemical pathways, leading to downstream effects such as disruption of cellular processes .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.

Result of Action

Thiazole derivatives have been reported to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its impact on the biochemical pathways these targets are involved in .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action and stability of thiazole derivatives .

安全和危害

While specific safety and hazard information for 2-(3-Bromophenyl)benzo[D]thiazole is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

The discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . The library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized and evaluated to find novel quorum sensing inhibitors .

属性

IUPAC Name |

2-(3-bromophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMGDNMMLIJSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422988 | |

| Record name | 2-(3-BROMOPHENYL)BENZO[D]THIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)benzo[D]thiazole | |

CAS RN |

19654-14-9 | |

| Record name | 2-(3-BROMOPHENYL)BENZO[D]THIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

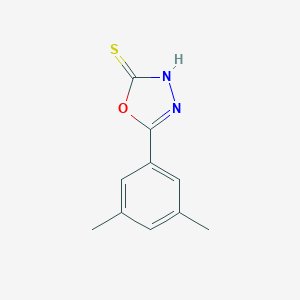

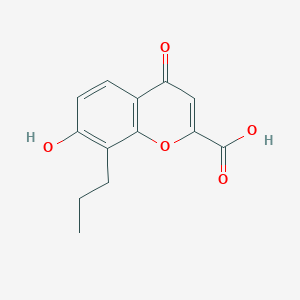

![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B24778.png)

![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)